molecular formula C12H16O2 B14398495 2-Butyl-3-methylbenzoic acid CAS No. 89393-39-5

2-Butyl-3-methylbenzoic acid

Katalognummer: B14398495
CAS-Nummer: 89393-39-5
Molekulargewicht: 192.25 g/mol
InChI-Schlüssel: YQCGUVOBEYLABU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butyl-3-methylbenzoic acid is an organic compound belonging to the class of benzoic acids It is characterized by a benzene ring substituted with a butyl group at the second position and a methyl group at the third position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-3-methylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 3-methylbenzoic acid with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

Industrial production of this compound often involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified through recrystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions

2-Butyl-3-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: Formation of 2-butyl-3-methylbenzaldehyde or this compound.

    Reduction: Formation of 2-butyl-3-methylbenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-Butyl-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Butyl-3-methylbenzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The butyl and methyl groups may influence the compound’s hydrophobic interactions and overall binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methylbenzoic acid: Lacks the butyl group, resulting in different chemical properties and reactivity.

    2-Butylbenzoic acid: Lacks the methyl group, affecting its steric and electronic properties.

    2-Butyl-4-methylbenzoic acid: Similar structure but with the methyl group at a different position, leading to variations in reactivity and applications.

Uniqueness

2-Butyl-3-methylbenzoic acid is unique due to the specific positioning of the butyl and methyl groups on the benzene ring

Eigenschaften

CAS-Nummer

89393-39-5

Molekularformel

C12H16O2

Molekulargewicht

192.25 g/mol

IUPAC-Name

2-butyl-3-methylbenzoic acid

InChI

InChI=1S/C12H16O2/c1-3-4-7-10-9(2)6-5-8-11(10)12(13)14/h5-6,8H,3-4,7H2,1-2H3,(H,13,14)

InChI-Schlüssel

YQCGUVOBEYLABU-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=C(C=CC=C1C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.